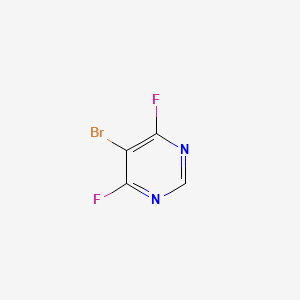

5-Bromo-4,6-difluoropyrimidine

描述

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Sciences

Pyrimidine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of paramount importance in numerous scientific disciplines. atlantis-press.comresearchgate.net Their core structure is a fundamental component of the nucleobases uracil (B121893), thymine, and cytosine, which are essential for the structure and function of DNA and RNA. This inherent biological relevance has driven extensive research into the synthesis and application of novel pyrimidine-based compounds.

In medicinal chemistry, pyrimidine derivatives have been investigated for a wide array of potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. ontosight.ai Certain pyrimidine analogues function by interfering with DNA synthesis, a critical process for the proliferation of cancer cells and microorganisms. ontosight.ai Furthermore, the pyrimidine scaffold is a key feature in a variety of approved drugs and clinical candidates, highlighting its versatility in drug design.

Contextualizing Halogenation in Pyrimidine Ring Systems for Enhanced Reactivity and Selectivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine ring is a crucial strategy for fine-tuning the molecule's electronic properties and reactivity. Halogenation can significantly influence the acidity of adjacent protons, the susceptibility of the ring to nucleophilic substitution, and the potential for cross-coupling reactions.

The position and nature of the halogen substituent dictate its effect. For instance, the highly electronegative fluorine atoms in 5-Bromo-4,6-difluoropyrimidine significantly activate the 4- and 6-positions towards nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity allows for the selective introduction of various functional groups, a key step in the synthesis of complex molecules. The bromine atom at the 5-position provides an additional reactive site, amenable to a range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. vulcanchem.comsemanticscholar.org This differential reactivity of the halogen substituents offers chemists a powerful tool for the stepwise and selective functionalization of the pyrimidine core.

Overview of this compound within the Realm of Pyrimidine Building Blocks

This compound is a synthetic, trifunctionalized heterocyclic compound that serves as a valuable intermediate in organic synthesis. amerigoscientific.com Its structure, featuring two reactive fluorine atoms and one bromine atom on the pyrimidine core, makes it a highly versatile building block for the construction of more complex molecular architectures.

The strategic placement of these three halogen atoms allows for a high degree of control over subsequent chemical transformations. The fluorine atoms at the C4 and C6 positions are excellent leaving groups in SNAr reactions, enabling the facile introduction of a wide variety of nucleophiles. The bromo-substituent at the C5 position, being less reactive towards nucleophilic attack, can be selectively targeted in metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a key feature that allows for the sequential and regioselective elaboration of the pyrimidine scaffold.

The utility of this compound is underscored by its application in the synthesis of biologically active molecules and functional materials. Its ability to serve as a scaffold for the introduction of diverse substituents has led to its use in the development of novel kinase inhibitors, endothelin receptor antagonists, and other pharmacologically relevant compounds. acs.orgacs.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4HBrF2N2 | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 194.96 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 946681-88-5 | sigmaaldrich.comfluorochem.co.ukchemsrc.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 74-80 °C | sigmaaldrich.com |

| InChI Key | XIBSHDQUWTUSAI-UHFFFAOYSA-N | sigmaaldrich.comfluorochem.co.uk |

| SMILES String | Fc1ncnc(F)c1Br | amerigoscientific.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4,6-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSHDQUWTUSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649857 | |

| Record name | 5-Bromo-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-88-5 | |

| Record name | 5-Bromo-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4,6-difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Bromo 4,6 Difluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 5-Bromo-4,6-difluoropyrimidine

The SNAr reaction is a primary pathway for the functionalization of this compound. This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electron-poor pyrimidine (B1678525) ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the departure of a leaving group.

In this compound, nucleophilic attack occurs regioselectively at the C4 or C6 positions, leading to the displacement of a fluoride (B91410) ion. The two fluorine atoms are chemically equivalent, and thus, monosubstitution typically yields a single constitutional isomer. The C5 position, bearing the bromine atom, is not susceptible to SNAr due to the lower electrophilicity of this carbon, which is not directly activated by the ring nitrogen atoms in the same way as the C4 and C6 positions.

The high regioselectivity for substitution at the C4/C6 positions is dictated by the electronic properties of the pyrimidine ring. The nitrogen atoms act as powerful electron sinks, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions, making them highly electrophilic and prone to nucleophilic attack. While stereoselectivity is not typically a factor in these substitutions unless the incoming nucleophile or the resulting product contains a chiral center, the regiochemical outcome is highly predictable.

The reactivity of halogenated aromatics in SNAr reactions is counterintuitive when compared to aliphatic substitution (SN1/SN2). In SNAr, the rate-determining step is the initial nucleophilic attack and the formation of the stabilized Meisenheimer complex. stackexchange.com Therefore, substituents that stabilize this negatively charged intermediate will accelerate the reaction.

Fluorine Substituents: Fluorine is the most electronegative element, and its presence on the pyrimidine ring exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect strongly polarizes the C-F bond, increasing the electrophilicity of the C4 and C6 carbons and making them prime targets for nucleophiles. youtube.com Furthermore, this strong inductive effect provides substantial stabilization for the negative charge of the Meisenheimer intermediate, lowering the activation energy of the first, rate-determining step. stackexchange.com Consequently, despite the C-F bond being very strong and fluoride being a poor leaving group in other contexts, fluorinated aromatics are highly reactive in SNAr reactions. stackexchange.comyoutube.com

The general reactivity order for halogens in SNAr is F > Cl > Br > I, which is the reverse of their leaving group ability and highlights the importance of stabilizing the reaction intermediate. youtube.com

Cross-Coupling Reactions Involving this compound

The presence of a bromine atom on the pyrimidine ring allows for a different mode of reactivity through transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.govlibretexts.org For this compound, this reaction proceeds with high chemoselectivity at the C-Br bond, leaving the C-F bonds intact. This orthogonality allows for sequential functionalization, where the C5 position can be modified via cross-coupling, followed by SNAr at the C4 or C6 positions.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetallation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Typical conditions for the Suzuki coupling of related brominated pyrimidines involve a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent system. mdpi.comresearchgate.net

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyzes the C-C bond formation. |

| Base | K₃PO₄ or Na₂CO₃ | Activates the boronic acid for transmetallation. |

| Solvent | 1,4-Dioxane/Water or Toluene (B28343)/Ethanol/Water | Solubilizes reactants and facilitates the reaction. |

| Temperature | 70-100 °C | Provides energy to overcome activation barriers. |

The Suzuki-Miyaura reaction is known for its broad substrate scope and functional group tolerance. libretexts.org A wide variety of aryl and heteroaryl boronic acids and their corresponding esters can be successfully coupled to the C5 position of the this compound core. Studies on analogous systems, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have shown that electron-rich boronic acids tend to produce good to excellent yields of the coupled products. mdpi.comresearchgate.net However, electron-withdrawing groups on the boronic acid partner are also tolerated, albeit sometimes with lower efficiency. mdpi.com This versatility allows for the synthesis of a diverse library of 5-aryl-4,6-difluoropyrimidine derivatives.

| Boronic Acid Partner | Resulting C5-Substituent | General Yield Efficiency |

|---|---|---|

| Phenylboronic acid | Phenyl | Good |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Excellent |

| 4-Methylphenylboronic acid | 4-Methylphenyl (p-tolyl) | Excellent |

| Thiophen-2-ylboronic acid | Thiophen-2-yl | Good |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | Moderate to Good |

Other Metal-Catalyzed Cross-Coupling Strategies

Beyond the well-known Suzuki, Stille, and Negishi reactions, this compound is a versatile substrate for various other metal-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides. wikipedia.org This difference allows for selective couplings in molecules containing multiple different halogen atoms. wikipedia.orglibretexts.org The Sonogashira reaction has proven valuable in the synthesis of complex molecules, including natural products and pharmaceuticals. libretexts.orgnih.gov Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction allows for the coupling of this compound with alkenes. nih.govresearchgate.net This palladium-catalyzed reaction typically forms a new carbon-carbon bond at the less substituted carbon of the alkene, leading to the formation of substituted alkenes. princeton.edu The reaction is highly tolerant of various functional groups, making it a powerful tool in organic synthesis. princeton.edu

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a bulky phosphine ligand. nih.gov The choice of ligand is critical for the reaction's success and can be tailored to the specific amine and aryl halide substrates. libretexts.org The Buchwald-Hartwig amination has broad applications in medicinal chemistry and materials science due to the prevalence of the aryl amine moiety in these fields. wikipedia.orgnih.gov

Table 1: Overview of Other Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Bond Formed | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, amine base | C(sp²)-C(sp) | Couples aryl/vinyl halides with terminal alkynes. libretexts.org |

| Heck Reaction | Pd catalyst, base | C(sp²)-C(sp²) | Couples aryl/vinyl halides with alkenes. nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | C(sp²)-N | Forms aryl amines from aryl halides and amines. wikipedia.org |

Photoinduced Alkylation of Diazines, Including Pyrimidines

Photoinduced reactions offer a mild and often highly selective alternative to traditional thermal methods for the alkylation of heterocyclic compounds like pyrimidines. These reactions typically proceed through radical intermediates generated under the influence of light, often in the presence of a photocatalyst. rsc.org

One notable example is the photoredox-catalyzed atom-economical cross-coupling of halo-heterocycles with unactivated alkenes. nih.gov This method allows for the simultaneous and regioselective incorporation of both the heterocyclic motif and a halide onto the alkene. nih.gov The reaction is typically initiated by a photocatalyst, such as an iridium complex, which, upon excitation with visible light, engages in an electron transfer process. nih.gov For instance, the reaction can be promoted by trifluoroacetic acid (TFA), which protonates the halopyridine, facilitating its reduction by the excited photocatalyst to generate a pyridyl radical cation. nih.gov This radical then adds to the alkene, and a subsequent radical-polar crossover pathway leads to the final product. nih.gov The process avoids β-hydride elimination, which is a common pathway in traditional Heck-type reactions. nih.gov

Functionalization and Derivatization Strategies for this compound

Selective Functional Group Transformations

The presence of three distinct reactive sites—the C5-bromo group and the two C4/C6-fluoro groups—on the pyrimidine ring allows for highly selective functionalization. The differing reactivity of the C-Br and C-F bonds is key to this selectivity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the C4 and C6 positions are highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the selective displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. acs.org The reaction conditions can often be controlled to achieve mono- or di-substitution. In many cases, SNAr reactions at the fluoro-substituted positions can be performed while leaving the bromo-substituent at the C5 position intact for subsequent cross-coupling reactions. ossila.com

Metal-Catalyzed Cross-Coupling at the C-Br Bond: The bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, as discussed in the previous section. ossila.com These reactions can be performed selectively in the presence of the fluoro groups, which are generally unreactive under these conditions. This orthogonality allows for a stepwise functionalization strategy, where the C5 position is modified first via cross-coupling, followed by SNAr at the C4 and/or C6 positions.

Exploration of Reaction Pathways for Pyrimidine Ring Modification

Modification of the core pyrimidine ring of this compound can lead to the synthesis of fused heterocyclic systems and other complex structures. These transformations often involve multi-step sequences that take advantage of the reactivity of the substituents.

For example, a common strategy involves an initial functionalization at the C5 position via a cross-coupling reaction, followed by an intramolecular cyclization. A nucleophilic group introduced at the C5 position can subsequently attack one of the carbon atoms bearing a fluorine, displacing the fluoride ion and forming a new ring.

Another approach involves the synthesis of pyrido[2,3-d]pyrimidines, where the pyrimidine ring is fused with a pyridine (B92270) ring. Theoretical studies on the mechanism of such formations indicate a multi-step process that can include Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov Although not starting directly from this compound, these studies provide insight into the types of annulation reactions that pyrimidine derivatives can undergo.

Theoretical and Computational Studies on this compound Reactivity

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and predicting the reactivity of organic molecules. rsc.org For halogenated pyrimidines, DFT calculations can be used to:

Analyze Electronic Structure: DFT can determine the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information helps to identify the most electron-deficient sites, which are susceptible to nucleophilic attack (typically the C4 and C6 positions), and the nature of the C-Br and C-F bonds.

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can elucidate the mechanisms of various reactions. nih.gov For example, it can be used to compare the activation barriers for different potential pathways in a nucleophilic substitution or a cross-coupling reaction, thereby predicting the most likely outcome. researchgate.net

Understand Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which can then be compared with experimental data to confirm the structure of reaction products and intermediates. researchgate.net

Computational studies on related systems, such as the mechanism of dihydropyrimidinase, showcase how DFT can be applied to understand complex reaction mechanisms involving pyrimidine rings, including nucleophilic attack and proton transfer steps. rsc.org These theoretical insights are invaluable for designing new synthetic routes and for optimizing reaction conditions to achieve desired products with high selectivity.

Molecular Dynamics Simulations of Pyrimidine-Based Reactions

While specific molecular dynamics (MD) simulations exclusively targeting this compound are not extensively documented in publicly available literature, the broader application of MD simulations to study the conformational dynamics and reaction mechanisms of pyrimidine derivatives provides valuable insights into its potential behavior.

MD simulations are powerful computational tools that model the movement of atoms and molecules over time, offering a dynamic perspective on chemical processes. For pyrimidine-based reactions, these simulations can elucidate the intricate dance of molecules, revealing the preferred pathways for reactions, the stability of intermediates, and the energetic barriers that must be overcome.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of halogenated pyrimidines. These studies help in rationalizing the effects of halogen substituents on the pyrimidine ring. For instance, the electronegativity and position of halogen atoms significantly influence the electron distribution within the ring, thereby affecting its susceptibility to nucleophilic attack and its behavior in cross-coupling reactions. acs.orgnih.gov The combination of experimental work with such theoretical investigations provides a comprehensive picture of the reactivity of these compounds.

In the context of nucleophilic aromatic substitution (SNAr) on dihalogenated pyrimidines, computational analyses have been used to predict the regioselectivity of the reaction. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites susceptible to nucleophilic attack. For many dichloropyrimidines, the C4 position is generally more reactive. However, the presence of other substituents on the ring can alter this selectivity. wuxiapptec.com Quantum mechanical calculations of transition state energies for nucleophilic attack at different positions can further refine these predictions and explain experimentally observed outcomes.

Similarly, for palladium-catalyzed cross-coupling reactions, computational studies can shed light on the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. These simulations can help in understanding the role of ligands, the stability of catalytic intermediates, and the factors governing the efficiency and selectivity of the reaction. While a specific MD simulation for a Suzuki or Sonogashira coupling of this compound is not readily found, the principles derived from simulations of similar systems are applicable.

The insights gained from these computational approaches are crucial for designing new synthetic routes and for optimizing reaction conditions to achieve desired products with high efficiency and selectivity. As computational power and methodologies continue to advance, it is anticipated that detailed molecular dynamics simulations of reactions involving this compound will become more accessible, providing an even deeper understanding of its rich chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4,6 Difluoropyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms. nih.gov For fluorinated pyrimidines, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

¹H and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of pyrimidine (B1678525) derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the ring. For a compound like 5-bromo-4,6-difluoropyrimidine, the single proton on the pyrimidine ring is expected to appear as a distinct signal, with its chemical shift influenced by the adjacent electronegative fluorine and bromine atoms.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of the substituents. The carbons directly bonded to the fluorine atoms will exhibit characteristic splitting patterns due to C-F coupling.

| ¹H NMR Data | |

| Proton | Chemical Shift (ppm) |

| H-2 | 8.75 (s) |

| ¹³C NMR Data | |

| Carbon | Chemical Shift (ppm) |

| C-2 | 150.3 |

| C-4/C-6 | 158.5 (d, J=22.5 Hz) |

| C-5 | 95.8 |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Heteronuclear Correlation Spectroscopies (e.g., HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range connectivity between protons and carbons. libretexts.org In the context of this compound derivatives, HMBC experiments can reveal correlations between the pyrimidine ring proton and the various carbon atoms within the ring and in any substituent groups. This information is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra and confirming the substitution pattern. For instance, a correlation between the H-2 proton and the C-4 and C-6 carbons would be expected.

Fluorine NMR (¹⁹F NMR) for Fluoro-substituted Pyrimidines

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an essential tool for characterizing these compounds. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR studies. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a clear indication of the fluorine atoms' positions on the pyrimidine ring. nih.gov Furthermore, coupling between fluorine and adjacent protons or carbons (H-F and C-F coupling) can provide valuable structural information. nih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of fluorine atoms attached to a pyrimidine ring.

| ¹⁹F NMR Data | |

| Fluorine Position | Chemical Shift (ppm) |

| F-4/F-6 | -70 to -80 |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the entire substituent group. Analysis of these fragment ions can help to confirm the structure of the parent molecule. sapub.org

| Mass Spectrometry Data | |

| Ion | m/z (relative intensity) |

| [M]⁺ | 194/196 (1:1) |

| [M-Br]⁺ | 115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. asianpubs.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹. The vibrations of the pyrimidine ring itself will give rise to a series of sharp bands in the fingerprint region (below 1500 cm⁻¹).

| Infrared Spectroscopy Data | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-F Stretch | 1000-1400 |

| C-Br Stretch | 500-600 |

| Pyrimidine Ring Vibrations | Fingerprint Region (<1500) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. mdpi.com For a derivative of this compound that forms suitable crystals, this technique can provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state. This detailed structural information is invaluable for understanding the molecule's physical properties and how it packs in a crystal lattice. The resulting crystal structure would confirm the planar nature of the pyrimidine ring and the specific positions of the bromine and fluorine substituents.

Advanced Spectroscopic Techniques for Elucidating Electronic and Structural Effects

Detailed research findings, including data tables on the electronic and structural effects elucidated by advanced spectroscopic techniques for this compound, are not available in the reviewed literature. Consequently, the generation of interactive data tables and a thorough discussion of the research findings for this specific compound is not possible at this time.

Applications of 5 Bromo 4,6 Difluoropyrimidine As a Chemical Synthon

Role in Pharmaceutical Development and Drug Discovery Research

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, found in numerous natural compounds and synthetic drugs. 5-Bromo-4,6-difluoropyrimidine provides a valuable starting point for the creation of novel therapeutic agents due to its adaptable chemical nature.

Intermediate in the Synthesis of Bioactive Pyrimidine Derivatives

Nitrogen-containing heterocyclic compounds, particularly pyrimidines, are central to the development of new drugs. The synthesis of bioactive pyrimidine derivatives is a significant focus in medicinal chemistry, targeting a wide range of diseases. Pyrimidine-based compounds have shown potential as antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents, among others. The strategic placement of bromo and fluoro groups on this compound allows chemists to perform sequential reactions, adding different functional groups to build complex molecules with specific biological activities.

Precursor for Dual Endothelin Receptor Antagonists (e.g., Macitentan)

A prominent application of pyrimidine intermediates is in the synthesis of dual endothelin (ET) receptor antagonists. These drugs block the action of endothelin-1, a potent vasoconstrictor, and are used to treat conditions like pulmonary arterial hypertension (PAH).

Macitentan, an orally active and potent dual ETA/ETB receptor antagonist, is a prime example. frontiersin.org Its synthesis utilizes a substituted pyrimidine core derived from precursors like 5-bromo-2-chloropyrimidine (B32469), highlighting the importance of halogenated pyrimidines in constructing such therapeutic molecules. nih.gov The development of Macitentan started from the structure of a previous antagonist, bosentan, aiming to create a compound with improved efficacy and pharmacokinetic properties. frontiersin.org Aprocitentan, the active metabolite of Macitentan, is another dual endothelin receptor antagonist that underscores the clinical significance of this class of pyrimidine derivatives. chemdad.com

| Compound | Mechanism of Action | Therapeutic Application | Precursor Mention |

|---|---|---|---|

| Macitentan | Dual ETA/ETB Receptor Antagonist frontiersin.org | Pulmonary Arterial Hypertension chemdad.com | Uses a substituted pyrimidine intermediate in its synthesis nih.gov |

| Aprocitentan | Dual ETA/ETB Receptor Antagonist chemdad.com | Resistant Hypertension chemdad.com | Active metabolite of Macitentan chemdad.com |

| Pipersentan | Dual ETA/ETB Receptor Antagonist nih.gov | Pulmonary Hypertension (preclinical) nih.gov | Synthesized using 5-bromo-2-chloropyrimidine nih.gov |

| Bosentan | Dual ETA/ETB Receptor Antagonist nih.gov | Pulmonary Arterial Hypertension nih.gov | Structural starting point for Macitentan's development frontiersin.org |

Development of Novel Therapeutic Agents Targeting Specific Biological Pathways

The versatility of the pyrimidine scaffold allows for the creation of compounds that target various biological pathways implicated in disease. Beyond the endothelin system, pyrimidine derivatives are being investigated as inhibitors of other critical targets. For instance, different fused pyrimidine systems have been studied for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a key role in cellular proliferation and cancer progression. google.com Other research has focused on pyrimidine derivatives as nucleoside transport inhibitors, which can enhance the efficacy of certain anticancer drugs. mdpi.com This demonstrates the broad potential of synthons like this compound in generating a diverse library of molecules for targeting different diseases.

Exploration of Structure-Activity Relationships (SAR) in Pyrimidine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, helping researchers understand how the chemical structure of a compound influences its biological activity. The pyrimidine nucleus is an excellent scaffold for such studies. acs.org By systematically modifying the substituents on the pyrimidine ring, chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

For example, during the development of Macitentan, researchers found that introducing different substituents at the 5-position of the pyrimidine ring significantly impacted the compound's affinity for endothelin receptors. While a 5-bromo substituent led to improved affinity for the ETA receptor, other groups like 5-chloro, 5-methoxy, and 5-trifluoromethyl also produced similar improvements. nih.gov This systematic exploration is crucial for optimizing a lead compound into a viable drug candidate.

| Scaffold/Derivative Class | Target/Activity | Key SAR Finding | Source |

|---|---|---|---|

| Substituted Pyrimidines | Endothelin Receptors (ETA/ETB) | Substituents at the 5-position (e.g., bromo, chloro, methoxy) can improve affinity for the ETA receptor. nih.gov | nih.gov |

| Pyrimido[5,4-d]pyrimidines | Equilibrative Nucleoside Transporters (ENTs) | Prodrug strategies can improve pharmacokinetic properties and reduce binding to serum proteins. mdpi.com | mdpi.com |

| Fused Pyrimidine Systems | Epidermal Growth Factor Receptor (EGFR) | The nature of the fused heterocycle and its substituents are critical for inhibitory activity and potency. google.com | google.com |

| General Pyrimidine Derivatives | Various Biological Activities | The position of substituents on the pyrimidine nucleus greatly influences the resulting biological activity. acs.org | acs.org |

Contribution to Agrochemicals Research

The utility of pyrimidine derivatives extends beyond pharmaceuticals into the agrochemical sector, where they form the basis of many effective crop protection agents.

Building Block for Herbicides and Fungicides

Pyrimidine derivatives are integral to the development of modern agrochemicals, particularly fungicides and herbicides. frontiersin.orgnih.gov Several commercial fungicides, such as cyprodinil (B131803) and pyrimethanil, are based on the pyrimidine structure. nih.gov The fungicidal mechanism of many pyrimidine-based compounds involves the inhibition of critical enzymes in pathogenic fungi, such as NADH oxidoreductase. acs.orgnih.gov

The presence of halogen atoms like fluorine and bromine can enhance the biological activity of these compounds. acs.orgnih.gov Fluorinated groups, in particular, are common in modern agrochemicals, as they can improve factors like metabolic stability and binding affinity to the target site. researchgate.net Research has shown that in certain pyrimidine series, a fluorine atom at a specific position results in better fungicidal activity compared to chlorine or bromine. acs.orgnih.gov This makes this compound a valuable starting material for synthesizing new, potentially more effective agrochemical agents. Similarly, fluorinated pyrimidine structures have been incorporated into novel herbicides that act by inhibiting enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

Enhancement of Crop Protection and Agricultural Yield

While direct research on the impact of this compound on agricultural yield is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of agrochemicals is noteworthy. Pyrimidine derivatives, in general, are widely utilized in the preparation of pesticides, including herbicides. The halogenated nature of this compound suggests its potential as a precursor for developing new active ingredients in crop protection products. The synthesis of various pyrimidine compounds as foundational units for new drug and pesticide molecules is an active area of research.

The strategic incorporation of fluorine atoms into agrochemical candidates can enhance their efficacy and stability. Fluorinated compounds often exhibit altered biological activity and improved properties such as increased metabolic stability and enhanced membrane permeability, which are desirable traits for effective pesticides.

Applications in Materials Science

The unique electronic properties and reactivity of this compound make it a valuable component in the field of materials science. Its aromatic and halogenated structure provides a scaffold for creating novel materials with specialized functionalities.

Creation of Advanced Polymers and Coatings

Organofluorine compounds, such as this compound, are instrumental in the development of advanced polymers and coatings. The inclusion of fluorine atoms in a polymer backbone can impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy, which translates to water and oil repellency. While specific examples of polymers synthesized directly from this compound are not widely reported, the broader class of fluorinated pyridines and pyrimidines serves as essential building blocks for high-performance fluoropolymers. These materials find applications in harsh environments, such as in the aerospace industry, where stability at high temperatures is crucial.

Development of Novel Chemical Entities for Diverse Applications

As a versatile chemical intermediate, this compound is instrumental in the synthesis of a wide array of novel chemical entities. Its reactive sites—the bromine atom and the fluorine atoms—allow for various chemical modifications, enabling the construction of complex molecular architectures. This adaptability makes it a valuable starting material for creating new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The pyrimidine core is a common feature in many biologically active molecules, and the bromo and fluoro substituents provide handles for further chemical elaboration.

Exploration in Chemical Biology and Enzymatic Studies

In the realm of chemical biology, this compound and its derivatives serve as valuable tools for investigating biological processes at the molecular level.

Probes for Investigating Molecular Interactions

Bromo-substituted heterocyclic compounds are utilized as chemical probes to study molecular interactions. For instance, brominated compounds can be used in techniques like X-ray crystallography to phase protein structures due to the heavy atom effect of bromine. While specific studies employing this compound as a molecular probe are not extensively detailed, the principle of using halogenated fragments to probe protein binding sites is a well-established strategy in drug discovery. The interaction of such fragments can provide crucial information for the design of more potent and selective inhibitors. For example, fragment-based screening has identified brominated compounds that bind to bromodomains, which are key regulators of gene expression.

Design of Flexible Nucleoside Analogues

Nucleoside analogues are fundamental in the development of antiviral and anticancer therapies. The modification of the nucleoside scaffold is a key strategy in designing new therapeutic agents. 5-Bromo-pyrimidine nucleosides are important intermediates in these synthetic transformations. The introduction of fluorine atoms at the 4 and 6 positions of the pyrimidine ring can significantly influence the conformational flexibility of the resulting nucleoside analogue.

The sugar pucker, which describes the conformation of the furanose ring in a nucleoside, is a critical determinant of its biological activity. Modifications to the pyrimidine base can alter the preferred sugar conformation, which in turn affects how the analogue interacts with its biological target, such as a viral polymerase or a reverse transcriptase. The design and synthesis of nucleoside analogues with tailored conformational properties is an active area of research aimed at developing more effective and selective drugs. While direct studies on flexible nucleoside analogues derived specifically from this compound are limited in public literature, the foundational role of similar bromo- and fluoro-substituted pyrimidines in this field is well-recognized.

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Sustainable and Efficient Production

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 5-Bromo-4,6-difluoropyrimidine and its analogs. While traditional methods have been effective, they often rely on harsh reagents and conditions. The development of synthetic pathways that are safer and more sustainable is a critical goal. criver.com

Key areas of exploration include:

Catalytic Fluorination: Investigating novel catalysts that can facilitate the introduction of fluorine atoms into the pyrimidine (B1678525) ring with high regioselectivity and under milder conditions. criver.com This could involve mimicking the action of natural fluorinase enzymes through the design of synthetic organic catalysts. criver.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of fluorinated pyrimidines. This approach can offer improved safety, scalability, and efficiency compared to batch processing, particularly when handling potentially hazardous reagents.

Novel Building Blocks: The use of innovative, pre-fluorinated building blocks presents a promising strategy. For instance, the development of a synthesis for fluorinated pyrimidines from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides offers a route that proceeds under mild conditions and often results in excellent yields. nih.gov Future work could adapt such methods for the specific synthesis of this compound.

Expanded Scope of Reactivity and Mechanistic Studies

A deeper understanding of the reactivity of this compound is essential for its effective use in synthesis. The interplay between the bromo- and fluoro-substituents governs its chemical behavior. Future studies should aim to elucidate the mechanisms of its key reactions.

Prospective research directions include:

Selective Functionalization: Systematically exploring the selective substitution of the bromine and fluorine atoms. Research into cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-bromo position while retaining the C4/C6-fluoro atoms would significantly expand the accessible chemical space.

Mechanistic Insights: Employing advanced spectroscopic and computational techniques to study the reaction intermediates and transition states. A detailed understanding of how fluorine substitution perturbs the electronic structure and reactivity of the pyrimidine ring is crucial for predicting and controlling reaction outcomes. nih.gov For example, understanding the strength of the C-F bond is critical, as it influences whether a reaction proceeds via substitution or if the molecule remains stably bound to a biological target. nih.gov

Computational Design of Pyrimidine Derivatives with Tailored Properties

Computational chemistry and in silico modeling are poised to revolutionize the design of novel this compound derivatives. These tools can predict the physicochemical and biological properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest potential. nih.gov

Key future research areas are:

Quantitative Structure-Activity Relationship (QSAR): Developing and validating robust QSAR models to correlate the structural features of pyrimidine derivatives with their biological activities, such as anticancer or antimicrobial effects. mdpi.comnih.gov These data-driven models can guide the design of new compounds with improved potency and selectivity. mdpi.com

Density Functional Theory (DFT) Calculations: Using DFT to investigate the molecular structure, electronic properties, and reactivity of new derivatives. researchgate.net Such calculations can provide insights into molecular orbitals (HOMO/LUMO energies), which helps in understanding the molecule's stability and reactivity. researchgate.net This approach can also be used to estimate properties like acidity (pKa), which is vital for medicinal chemistry applications. nih.gov

Molecular Docking: Performing molecular docking studies to predict the binding interactions of designed ligands with biological targets, such as enzymes or receptors. dovepress.com This can help in identifying promising drug candidates and understanding their mechanism of action at a molecular level. dovepress.com

Diversification of Biomedical and Material Applications

Building on the established roles of fluorinated pyrimidines in medicine, future research should aim to diversify the applications of this compound derivatives. mdpi.comnih.gov

Biomedical Applications:

Anticancer Agents: Synthesizing and evaluating novel series of 5-bromo-pyrimidine analogs as potential inhibitors of key targets in cancer, such as tyrosine kinases. nih.gov The unique substitution pattern could lead to new structure-activity relationships and the discovery of potent and selective anticancer drugs. ijpcbs.com

Antimicrobial Agents: Exploring the potential of these compounds as antibacterial and antifungal agents. ijpcbs.com The pyrimidine scaffold is a known pharmacophore in various antimicrobial drugs, and new derivatives could address the growing problem of drug resistance.

Enzyme Inhibitors: Investigating derivatives as inhibitors for a broader range of enzymes beyond those traditionally targeted by fluoropyrimidines. nih.govnih.gov

Material Science Applications:

Fluoropolymers: Investigating the use of this compound derivatives as functional monomers for the creation of novel fluorinated polymers with tailored properties such as thermal stability, chemical resistance, and specific electronic characteristics. man.ac.uk

Organic Electronics: Exploring the potential of these compounds in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and as components in functional dyes, where the electronic properties conferred by the halogen substituents can be advantageous. mdpi.com

Ionic Liquids: Designing and synthesizing novel room-temperature ionic liquids based on the pyrimidine core for applications in electrochemistry and as green solvent systems. man.ac.uk

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new applications, the synthesis of this compound derivatives should be integrated with modern drug discovery platforms.

Future strategies include:

Combinatorial Library Synthesis: Utilizing this compound as a core scaffold to generate large, diverse libraries of related compounds through systematic and repetitive linkage of various building blocks. nih.gov This can be achieved using solid-phase or solution-phase synthesis techniques.

High-Throughput Screening (HTS): Screening these compound libraries against a wide array of biological targets to identify "hits"—molecules that exhibit a desired activity. nih.govmdpi.com HTS platforms can rapidly test thousands of compounds, significantly speeding up the initial stages of drug discovery. stanford.eduku.edu

Fragment-Based Drug Discovery (FBDD): Using smaller fragments derived from this compound in screening campaigns to identify binding interactions with therapeutic targets. These initial fragment hits can then be grown or linked to develop more potent lead compounds.

By pursuing these future research directions, the scientific community can continue to build upon the versatile chemical nature of this compound, leading to the development of novel molecules with significant impact across science and technology.

常见问题

Q. What are the established synthetic routes for 5-Bromo-4,6-difluoropyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves halogenation and fluorination of pyrimidine precursors. For example, fluorination can be achieved using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions . Suzuki or Negishi cross-coupling reactions with brominated intermediates (e.g., 5-bromopyrimidine derivatives) are effective for introducing fluorine substituents, as demonstrated in analogous halogenated pyridine syntheses . Optimization requires monitoring temperature (-20°C to 80°C), solvent polarity (e.g., THF or DMF), and stoichiometry of fluorinating agents to minimize side products. Purity (>98%) is validated via LC-MS and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for identifying fluorine substitution patterns (δ -120 to -150 ppm for aromatic fluorine). ¹H and ¹³C NMR confirm bromine and pyrimidine ring integrity .

- LC-MS: High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212.97) and detects impurities. Reverse-phase HPLC with UV detection (λ ~260 nm) assesses purity .

- Elemental Analysis: Confirms Br and F content within ±0.3% deviation .

Q. How does the reactivity of this compound compare to other brominated pyrimidines in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the pyrimidine ring, enhancing bromine’s susceptibility to nucleophilic attack. For instance, Suzuki couplings with aryl boronic acids proceed efficiently at the bromine site in the presence of Pd(PPh₃)₄ catalysts . Comparative studies show faster reaction kinetics than non-fluorinated analogs (e.g., 5-bromo-4-chloropyrimidine) due to increased electrophilicity. Solvent choice (e.g., DMF vs. dioxane) and base (e.g., K₂CO₃) further modulate reactivity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate brominated byproducts.

- Recrystallization: Ethanol/water mixtures (1:3) yield high-purity crystals. Cooling to -20°C improves crystal formation .

- Distillation: Vacuum distillation (60–80°C at 0.1 mmHg) is effective for thermally stable batches .

Advanced Research Questions

Q. How can reaction parameters be optimized for regioselective functionalization of this compound in multi-step syntheses?

Methodological Answer: Regioselectivity is controlled by steric and electronic effects. For example:

- Buchwald-Hartwig Amination: Use Pd₂(dba)₃/Xantphos catalysts to selectively substitute bromine with amines at 100°C .

- Metal-Halogen Exchange: Employ n-BuLi at -78°C to generate lithiated intermediates for carboxylation or alkylation .

Reaction progress is monitored via TLC and quenched at 80% conversion to avoid over-functionalization.

Q. What strategies enable selective mono- or di-functionalization of this compound for drug discovery applications?

Methodological Answer:

- Protection/Deprotection: Temporarily protect fluorine sites using trimethylsilyl groups to direct bromine substitution .

- Microwave-Assisted Synthesis: Accelerate reaction rates (e.g., 150°C, 10 min) for controlled mono-functionalization .

- Computational Modeling: DFT calculations predict reactive sites (e.g., C5 bromine vs. C4 fluorine) to guide reagent selection .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions (pH <3): Hydrolysis of fluorine occurs, forming hydroxylated byproducts. Stability tests in HCl (1M, 25°C) show <5% degradation over 24 hours .

- Basic Conditions (pH >10): Bromine displacement by hydroxide is observed. Use buffered solutions (pH 7–9) for long-term storage .

- Oxidative Environments: Exposure to H₂O₂ (3%) leads to sulfone formation; argon atmospheres prevent oxidation .

Q. How should researchers resolve contradictions in reported spectroscopic data or reactivity profiles for this compound?

Methodological Answer:

- Data Triangulation: Cross-validate NMR and HRMS results with independent synthetic batches .

- Isolation of Intermediates: Characterize transient species (e.g., Grignard adducts) to clarify mechanistic pathways .

- Collaborative Reproducibility: Share raw data (e.g., crystallographic files) via open-access platforms to address discrepancies .

Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents?

Methodological Answer: The compound serves as a key intermediate for:

- Pseudouridine Analogs: Fluorine enhances metabolic stability in mRNA vaccine adjuvants .

- Kinase Inhibitors: Bromine enables late-stage diversification via cross-coupling to install pharmacophores (e.g., aryl groups) .

Biological screening (e.g., IC₅₀ assays) is conducted post-functionalization to evaluate target binding .

Q. What protocols ensure rigorous validation of analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration Curves: Linear ranges (0.1–100 µg/mL) with R² >0.99 are established via LC-UV .

- Spike-and-Recovery Tests: Validate accuracy (95–105%) in biological samples using internal standards (e.g., deuterated analogs) .

- Interlaboratory Comparisons: Round-robin testing across labs ensures method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。